8-Methylquinazolin-7-amine

Description

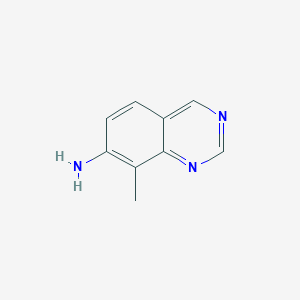

8-Methylquinazolin-7-amine is a heterocyclic organic compound featuring a quinazoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 3) substituted with a methyl group at position 8 and an amine group at position 5.

Properties

CAS No. |

919769-91-8 |

|---|---|

Molecular Formula |

C9H9N3 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

8-methylquinazolin-7-amine |

InChI |

InChI=1S/C9H9N3/c1-6-8(10)3-2-7-4-11-5-12-9(6)7/h2-5H,10H2,1H3 |

InChI Key |

ABJDIEWGAFKHEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=CN=CN=C12)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinazolin-7-amine typically involves the cyclization of appropriate precursors One common method is the reaction of 2-aminobenzamide with formic acid and formaldehyde, followed by cyclization to form the quinazoline core

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinazolin-7-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitric acid.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Nitrosoquinazoline or nitroquinazoline derivatives.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

8-Methylquinazolin-7-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Methylquinazolin-7-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Key Research Findings

- Substituent Effects : Bulky groups at position 7 (e.g., piperazinylpropoxy in 16B) improve target specificity but may reduce cell permeability .

- Core Structure Impact: Quinazolines generally exhibit stronger hydrogen-bonding interactions than quinolines due to the additional nitrogen atom, enhancing their affinity for enzymatic pockets .

- Synthetic Accessibility : this compound’s simpler structure suggests easier synthesis compared to morpholine- or piperazine-containing analogs, though yields and purity data are lacking .

Biological Activity

8-Methylquinazolin-7-amine, a compound belonging to the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including anticancer and antimicrobial properties, synthesis methods, and potential therapeutic applications.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C9H9N3

- Molecular Weight : 159.19 g/mol

- CAS Number : 919769-91-8

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Hep-G2 (human hepatic carcinoma) | 5.0 | Comparable to cisplatin | |

| A-549 (lung carcinoma) | 4.5 | Induces apoptosis | |

| MCF-7 (breast carcinoma) | 6.0 | Cell cycle arrest observed |

These findings suggest that the compound may interfere with DNA replication and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. The compound has shown activity against several bacterial and fungal strains:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inactive | - |

| Escherichia coli | Inactive | - |

| Candida albicans | Active | 12.5 µg/mL |

| Aspergillus fumigatus | Active | 10.0 µg/mL |

The compound's effectiveness against fungi like Candida albicans and Aspergillus fumigatus suggests potential applications in treating fungal infections, though it was found inactive against certain bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects involves several pathways:

-

Anticancer Mechanism :

- Inhibition of key enzymes involved in cell cycle regulation.

- Induction of apoptosis through mitochondrial pathways.

- Disruption of DNA replication processes.

-

Antimicrobial Mechanism :

- Disruption of bacterial cell membrane integrity.

- Inhibition of microbial enzyme activity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:

-

Starting Materials :

- 2-Aminobenzamide

- Formic acid

- Formaldehyde

-

Procedure :

- React the starting materials under controlled conditions to form the quinazoline core.

- Purify the product through recrystallization or chromatography.

This method allows for the production of this compound with varying yields and purities depending on reaction conditions .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

-

Study on Anticancer Properties :

A study focusing on its effects on Hep-G2 cells revealed that treatment with the compound resulted in significant reduction in cell viability, suggesting its potential as a lead compound for anticancer drug development . -

Antimicrobial Efficacy :

Another study assessed various derivatives of quinazolines, including this compound, for their antimicrobial properties, demonstrating promising results against fungal pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.